6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C9H3F7N2 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
6-fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |
InChI Key |
RGUNTHWRXSMJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Nano-Catalyst-Assisted Synthesis
Polymer-Supported Catalysis
- Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) facilitates the reaction between o-phenylenediamines and aldehydes.
- The process is performed under solvent-free conditions at 70°C, yielding products in shorter reaction times with high selectivity.
Sustainable Ultrasound-Assisted Synthesis
Recent advancements include ultrasound-assisted methods for synthesizing fluorinated benzimidazole derivatives:
Sonochemical Reaction
- A cascade reaction involving condensation followed by intramolecular cyclization is employed.
- Reactants such as perfluoro-containing ynones and 2-aminobenzimidazole are combined under ultrasound conditions for approximately one hour.
- This method offers high yields, shorter reaction times, and avoids using transition metals or toxic solvents.
Data Table: Comparison of Preparation Methods
| Method | Catalyst/Conditions | Advantages | Yield |
|---|---|---|---|
| Reduction + Cyclization | SnCl$$2\cdot$$2H$$2$$O; reflux at 75°C | Simple setup | Moderate |
| Nano-Catalyst-Assisted | Nano-Ni(II)/Y zeolite; solvent-free | High regioselectivity, eco-friendly | Excellent |
| Polymer-Supported Catalysis | PVP-TfOH; solvent-free | Short reaction time, reusable catalyst | High |
| Ultrasound-Assisted Synthesis | Sonochemical; open-air | Sustainable, metal-free | High |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole.
- Mechanism of Action : Benzimidazole derivatives often inhibit bacterial growth by targeting essential cellular processes, such as DNA replication and protein synthesis. The compound's structural modifications can enhance its binding affinity to bacterial targets.
-
Case Studies :
- A study by Youssif et al. demonstrated that derivatives of benzimidazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μmol/mL .
- Another research indicated that compounds with similar structures showed effective antifungal activity against strains like Candida albicans and Aspergillus brasiliensis .
Antiviral Potential
The antiviral activity of benzimidazole derivatives has also been explored, particularly in the context of emerging viral threats.
- Mechanism : These compounds may act by inhibiting viral replication or interfering with viral entry into host cells.
-
Research Findings :
- A review highlighted the potential of benzimidazole-triazole hybrids as antiviral agents against SARS-CoV-2, suggesting that modifications to the benzimidazole structure could enhance effectiveness against viral targets .
- Other studies have reported that certain benzimidazole derivatives exhibit inhibitory effects on viral enzymes, which are crucial for viral replication .
Anticancer Applications
The anticancer properties of benzimidazole derivatives are significant due to their ability to target cancer cell proliferation.
- Mechanism : These compounds often induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
-
Case Studies :
- Research has shown that specific derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity .
- In vitro studies have demonstrated that certain benzimidazole derivatives outperform standard chemotherapeutic agents in terms of efficacy against cancer cells .
Mechanism of Action
The mechanism of action of 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The fluorine and -CF₃ groups increase logP values, improving membrane permeability compared to non-fluorinated analogs .
- Steric vs. electronic effects : Methyl-substituted analogs (e.g., compound in ) prioritize steric stability, whereas trifluoromethyl groups balance electronic and steric properties .
Crystallographic and Supramolecular Features
- Planarity : The benzimidazole core remains planar in most derivatives, but substituents like -CF₃ induce slight torsional angles (e.g., 30.1° dihedral angle in 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole ).
- Non-covalent interactions: C-H···F hydrogen bonds: Dominant in trifluoromethyl derivatives, stabilizing crystal lattices . π-π stacking: Reduced in -CF₃-substituted compounds due to steric bulk but enhanced in fluoro analogs .
Biological Activity
6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in oncology and parasitology.
Chemical Structure and Properties
The compound features a benzimidazole core with fluorine and trifluoromethyl substituents that enhance its biological activity. The presence of these electronegative groups can influence the compound's interaction with biological targets, potentially increasing its potency against various pathogens and cancer cells.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class can act as topoisomerase inhibitors, DNA intercalators, and alkylating agents, making them valuable in cancer therapy.
Key Findings:
- Topoisomerase Inhibition : Compounds similar to 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole have shown significant inhibition of topoisomerase I and II enzymes, which are critical for DNA replication and transcription in cancer cells .
- Cytotoxicity : A study found that certain benzimidazole derivatives demonstrated IC50 values ranging from 14.1 μmol/L to 25.72 ± 3.95 μM against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been documented. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that derivatives exhibit MIC values as low as 12.5 μg/ml against Salmonella typhi and notable antifungal activity against Candida albicans with MIC values around 250 μg/ml .
- Protozoal Activity : Compounds similar to 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole displayed significant antiprotozoal activity with IC50 values less than 1 μM against Giardia intestinalis and Trichomonas vaginalis, outperforming standard treatments like albendazole .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can significantly alter their potency.
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 4 | -CF3 at position 2 | <1 | Antiprotozoal |
| Compound 17 | -F at position 6 | 14.1 | Topoisomerase Inhibitor |
| Compound 1 | -OCH3 at position 4 | 50 | Antimicrobial |
Case Studies
Several studies have highlighted the effectiveness of benzimidazole derivatives in clinical and laboratory settings:
- Anticancer Efficacy : A study demonstrated that a specific benzimidazole derivative accelerated apoptosis in MCF-7 breast cancer cells, showcasing its potential as an anticancer agent .
- Antiparasitic Action : Another research indicated that a derivative was 14 times more effective than albendazole against Trichomonas vaginalis, suggesting its potential as a new treatment for protozoal infections .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6-Fluoro-2,4-bis(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : Optimize synthesis using stepwise condensation of substituted o-phenylenediamine derivatives with trifluoroacetic anhydride under inert atmospheres. Key parameters include solvent choice (e.g., DMF or ethanol), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction monitoring by TLC and characterization via -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR (δ -60 to -70 ppm for CF) is critical .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Combine -NMR, -NMR, and -NMR to resolve aromatic and trifluoromethyl signals. IR spectroscopy (1650–1700 cm for C=N stretching) and high-resolution mass spectrometry (HRMS) validate molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive bond-length and angle data, with deviations <0.05 Å confirming planarity of the benzimidazole core .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2.0–7.4) at 37°C. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) over 72 hours. A <5% degradation threshold at pH 7.4 indicates suitability for in vitro assays. For pH-sensitive applications (e.g., gastric models), ester or prodrug modifications may enhance stability .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., HIV-1 protease or kinase enzymes) identifies binding poses, with docking scores < -7.0 kcal/mol suggesting strong interactions. Validate predictions with in vitro enzymatic assays .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : When NMR signals overlap (e.g., aromatic protons at δ 7.5–8.0 ppm), use 2D techniques (COSY, HSQC) to assign signals unambiguously. For SC-XRD discrepancies (e.g., dihedral angles between benzimidazole and substituents), compare thermal ellipsoid plots and hydrogen-bonding networks. Cross-validate with computational crystallography tools (Mercury CSD) .
Q. How does fluorination at the 6-position influence electronic properties and bioactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the compound’s electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine or lysine). Compare IC values of 6-fluoro vs. non-fluoro analogs in enzyme inhibition assays. Electrochemical studies (cyclic voltammetry) reveal redox stability, with fluorine reducing oxidation potentials by 0.2–0.5 V .
Q. What analytical workflows validate synthetic intermediates prone to regiochemical isomerism?
- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to differentiate isomers. For example, isomers with trifluoromethyl groups at C2 vs. C4 exhibit distinct fragmentation patterns (e.g., m/z 245 vs. 231). Dynamic NMR at variable temperatures (25–60°C) can resolve rotational barriers in hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
